![molecular formula C11H13ClFNO B3077173 1-[(3-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol CAS No. 1044767-54-5](/img/structure/B3077173.png)
1-[(3-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol
Descripción general
Descripción
“1-[(3-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds and is often used in drug discovery . The compound also contains a 3-chloro-4-fluorophenyl group attached to the pyrrolidine ring via a methylene bridge .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which is a saturated five-membered ring with one nitrogen atom . This ring structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel Heterocyclic Molecules : A study focused on the synthesis and characterization of a related compound, providing insights into its reactivity, potential for charge transfer, and applications in non-linear optics. The research highlighted the stability of the molecule through hyper-conjugative interactions and charge delocalization, analyzed using NBO analysis and other computational methods. This compound also showed potential as a lead compound for anti-cancerous drug development due to its stable complex formation with human alpha9 nicotinic acetylcholine receptor antagonist (Murthy et al., 2017).
Biological Properties
- Anticonvulsant Activity : Research into N-Mannich bases derived from pyrrolidine diones demonstrated anticonvulsant properties in electrically induced seizures, suggesting a mechanism of action related to the inhibition of NaV1.2 sodium channel currents. This indicates potential therapeutic applications for epilepsy and related neurological disorders (Kamiński et al., 2013).
Molecular Dynamics and Reactivity
- Reactivity and Molecular Dynamics : A comprehensive study employed DFT calculations and MD simulations to explore the reactive properties of a similar compound. The research investigated stability in water, sensitivity towards autoxidation, and local reactive properties, providing a foundational understanding of its chemical behavior and potential applications in drug design and development (Murthy et al., 2017).
Potential for Imaging and Diagnostic Applications
- Imaging Dopamine D4 Receptors : Another study synthesized a compound aimed at imaging dopamine D4 receptors, indicating its potential application in neuroscience research and diagnostic imaging of neurological conditions (Eskola et al., 2002).
Crystal Structure and Molecular Interactions
- Crystal Structure Analysis : Research on the crystal structure of related compounds has provided insights into their molecular conformations and interactions. These studies help in understanding the physical and chemical properties of these compounds, which is crucial for their potential application in materials science and drug development (Sharma et al., 2013).
Propiedades
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c12-10-5-8(1-2-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWPQZYLNLZHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



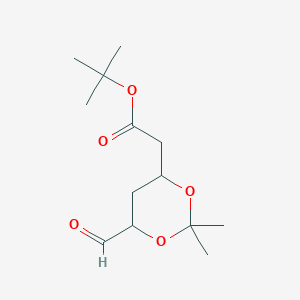
![{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B3077092.png)
![5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.5.0.0(2,7)]tetradeca-1(9),2(7),3,5-tetraen-3-ol](/img/structure/B3077099.png)

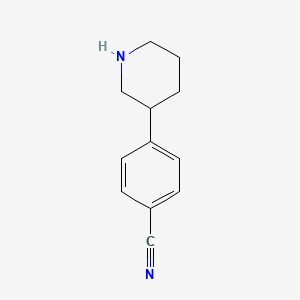
![1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077120.png)
![3-[(3-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B3077153.png)
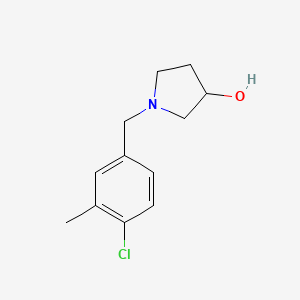
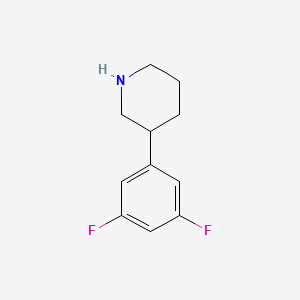
![1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-amine](/img/structure/B3077183.png)
![4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3077192.png)
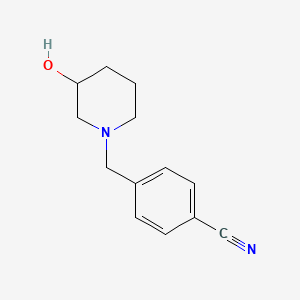
![1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3077199.png)
![1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077203.png)